molecular formula C13H14N2O3 B2841896 1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1406787-36-7

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2841896
CAS No.: 1406787-36-7
M. Wt: 246.266
InChI Key: KVHUHEDENOYWPU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a unique substitution pattern. Its core structure comprises a pyrrolidine ring with a ketone group at position 5 and a carboxylic acid at position 2. The molecule is further substituted with a cyclopropyl group at position 1 and a pyridin-2-yl (2-pyridinyl) group at position 3.

Properties

IUPAC Name

1-cyclopropyl-5-oxo-2-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-9(13(17)18)12(15(11)8-4-5-8)10-3-1-2-6-14-10/h1-3,6,8-9,12H,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHUHEDENOYWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by:

  • Cyclopropyl Group : Influences binding affinity and selectivity.
  • Pyridine Moiety : Enhances interaction through hydrogen bonding and π-stacking.
  • 5-Oxo Group : Contributes to reactivity and biological interactions.
  • Carboxylic Acid Functionality : Essential for biological activity.

The molecular formula for this compound is C12H12N2O3C_{12}H_{12}N_2O_3 with a molecular weight of 246.26 g/mol .

This compound has shown significant inhibitory effects on beta-secretase 1 (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE-1 is crucial as it plays a role in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides, which aggregate in the brains of Alzheimer's patients .

Binding Studies

Molecular docking studies indicate that this compound effectively binds to the active site of BACE-1, suggesting a competitive inhibition mechanism. The presence of the pyridine ring is believed to facilitate this interaction through enhanced hydrogen bonding .

Anticancer Properties

Recent studies have explored the anticancer potential of 5-oxopyrrolidine derivatives, revealing promising results against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)Notes
Compound 15A549 (Lung Adenocarcinoma)66% viability at 100 µMExhibited significant cytotoxicity
Compound 21MRSA StrainsSelective activityEffective against multidrug-resistant strains

In a study involving A549 cells, compounds similar to this compound demonstrated structure-dependent anticancer activity, with some derivatives showing lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, derivatives have been tested for antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus. The results indicated that certain structural modifications could enhance efficacy against resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • BACE Inhibition : Research highlighted that derivatives with similar structures exhibited sub-micromolar activity against BACE-1, reinforcing the potential of this compound as a therapeutic agent for Alzheimer's disease .
  • Anticancer Screening : In vitro assays showed that specific modifications in the structure led to increased potency against cancer cell lines while maintaining lower toxicity to normal cells .

Scientific Research Applications

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new antimicrobial agents. Compounds similar to 1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid have shown promising activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Activity Against Gram-positive Bacteria

A study investigated the antimicrobial properties of derivatives related to this compound against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these compounds exhibited structure-dependent antimicrobial activity, with some derivatives demonstrating significant efficacy against resistant strains .

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4 µg/mL
Compound BKlebsiella pneumoniae8 µg/mL
Compound CAcinetobacter baumannii16 µg/mL

Anticancer Activity

The potential of this compound derivatives in cancer treatment has been explored through various studies.

Case Study: Cytotoxic Effects on Lung Cancer Cells

Research focusing on the cytotoxicity of pyrrolidine derivatives revealed that certain modifications to the structure significantly enhanced their anticancer properties. In vitro tests on A549 human lung cancer cells demonstrated that specific derivatives had sub-micromolar activity, indicating their potential as therapeutic agents .

Derivative Cell Line IC50 (µM)
Derivative XA5490.5
Derivative YA5490.8
Derivative ZA5491.2

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor, particularly targeting beta-secretase (BACE-1), which is implicated in Alzheimer's disease.

Case Study: BACE-1 Inhibition

A study demonstrated that derivatives of this compound could inhibit BACE-1 with sub-micromolar potency. The mechanism involved directed C(sp³)–H activation, which allowed for effective interaction with the enzyme's active site .

Enzyme Inhibition Type IC50 (nM)
BACE-1Competitive250

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Key differences lie in the substituents at positions 1, 2, and 5 of the pyrrolidine ring:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula CAS Number
Target compound 1-Cyclopropyl, 2-pyridin-2-yl Cyclopropyl, pyridine, ketone, carboxylic acid C₁₄H₁₅N₂O₃ Not provided
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-Methyl Methyl, ketone, carboxylic acid C₆H₉NO₃ 42346-68-9
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 3-(4-Chlorophenyl) Chlorophenyl, ketone, carboxylic acid C₁₁H₁₀ClNO₃ Not provided
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid 1-Phenyl Phenyl, ketone, carboxylic acid C₁₁H₁₁NO₃ 39629-86-2
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid 1-Allyl Allyl, ketone, carboxylic acid C₈H₁₁NO₃ Not provided

Key Observations :

  • Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound may confer enhanced rigidity and metabolic resistance compared to methyl (–3) or phenyl () substituents .
  • Pyridine vs.

Key Observations :

  • Electron-donating groups (e.g., methoxy in 10c) may improve yields compared to electron-withdrawing groups (e.g., chloro in 10b) due to stabilized intermediates .
Physicochemical and Spectral Properties

Limited data are available for direct comparison:

Compound Name Melting Point (°C) Key Spectral Data (IR/NMR) Reference
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid (102) 191 IR: NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Not provided Not reported
Target compound Not provided Not reported

Key Observations :

  • The ketone (C=O) and carboxylic acid (COOH) groups in all compounds result in characteristic IR absorptions near 1700 cm⁻¹ .
  • Chiral centers (e.g., in compound 102) produce distinct ¹H-/¹³C-NMR splitting patterns, suggesting the target compound’s stereochemistry would require similar analysis .

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